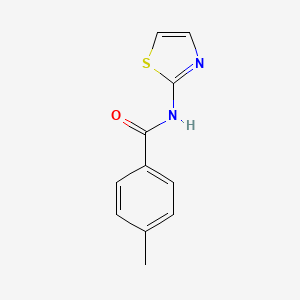

4-Methyl-N-(1,3-thiazol-2-yl)benzamide

CAS No.: 150175-93-2

Cat. No.: VC15024022

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 150175-93-2 |

|---|---|

| Molecular Formula | C11H10N2OS |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 4-methyl-N-(1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C11H10N2OS/c1-8-2-4-9(5-3-8)10(14)13-11-12-6-7-15-11/h2-7H,1H3,(H,12,13,14) |

| Standard InChI Key | XLNBGXSUYFKJFF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |

Introduction

4-Methyl-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. It is characterized by its molecular structure, which includes a thiazole ring linked to a benzamide moiety. Despite its potential interest in medicinal chemistry due to the presence of a thiazole ring, which is often associated with biological activity, specific detailed information on this compound is limited in the available literature.

Synthesis and Chemical Reactions

The synthesis of thiazole-based compounds typically involves the formation of the thiazole ring through condensation reactions or cyclization processes. For example, the synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves multiple steps with careful control of reaction conditions.

Biological Activity and Potential Applications

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data on 4-Methyl-N-(1,3-thiazol-2-yl)benzamide is not available, compounds with similar structures have shown promise in pharmaceutical applications. For instance, N-(4-methylthiazol-2-yl)benzamide could serve as a starting point for designing new drugs due to its structural features .

Research Findings and Future Directions

Given the limited specific information on 4-Methyl-N-(1,3-thiazol-2-yl)benzamide, future research should focus on its synthesis, characterization, and biological evaluation. The use of quantitative structure-activity relationship (QSAR) studies could help predict its efficacy based on structural modifications.

Data Table: Comparison of Thiazole-Based Compounds

This table highlights the diversity of thiazole-based compounds and their varying properties, which could inform future studies on 4-Methyl-N-(1,3-thiazol-2-yl)benzamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume